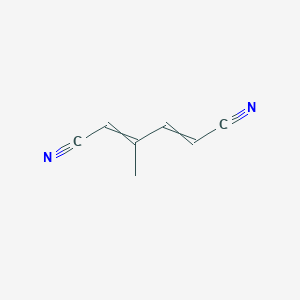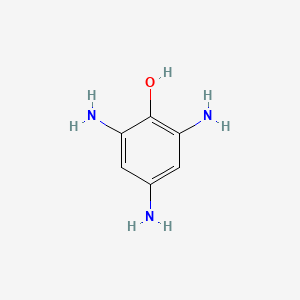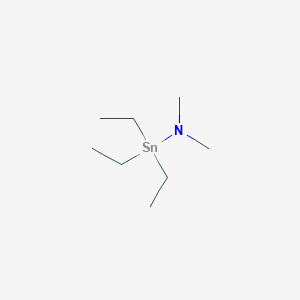
1,1,1-Triethyl-N,N-dimethylstannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethyl-N,N-dimethylstannanamine is an organotin compound with the molecular formula C8H21NSn. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications, particularly in industrial and agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-N,N-dimethylstannanamine can be synthesized through the reaction of triethylstannyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{(C2H5)3SnCl} + \text{(CH3)2NH} \rightarrow \text{(C2H5)3SnN(CH3)2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triethyl-N,N-dimethylstannanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
1,1,1-Triethyl-N,N-dimethylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylstannanamine involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It can also interact with nucleic acids, potentially affecting gene expression. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Triethyl-N,N-dimethylsilanamine: Similar structure but with silicon instead of tin.
1,1,1-Triethyl-N,N-dimethylgermanamine: Similar structure but with germanium instead of tin.
Uniqueness
1,1,1-Triethyl-N,N-dimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and different coordination chemistry, making it valuable in specific industrial and research applications.
Properties
CAS No. |
1066-84-8 |
|---|---|
Molecular Formula |
C8H21NSn |
Molecular Weight |
249.97 g/mol |
IUPAC Name |
N-methyl-N-triethylstannylmethanamine |
InChI |
InChI=1S/C2H6N.3C2H5.Sn/c1-3-2;3*1-2;/h1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChI Key |
RFNJJNTXKATYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


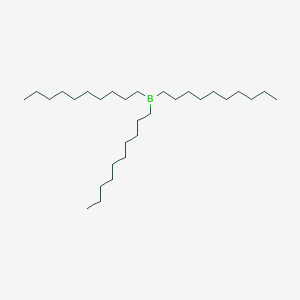
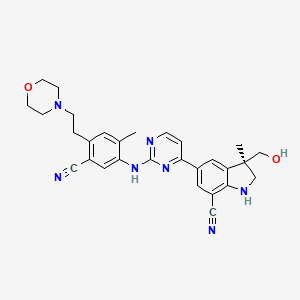
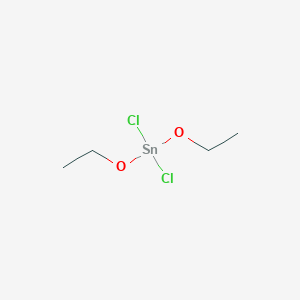
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
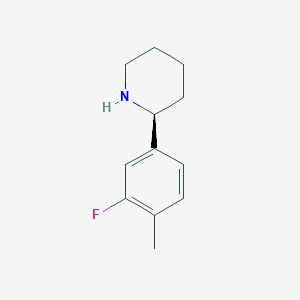
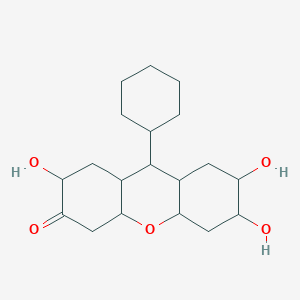

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
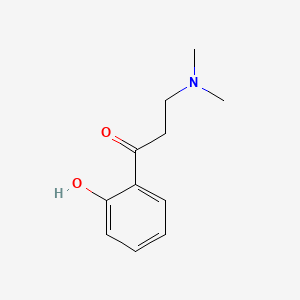
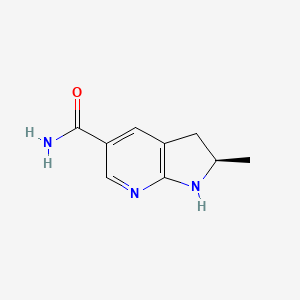
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
